Product packaging for 3-Amino-4-hydroxybenzamide(Cat. No.:CAS No. 120629-58-5)

3-Amino-4-hydroxybenzamide

Cat. No.: B047605
CAS No.: 120629-58-5
M. Wt: 152.15 g/mol
InChI Key: KHFJTHCIQARPKD-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry Research

3-Amino-4-hydroxybenzamide holds a notable position in academic and industrial research due to its utility as a key intermediate in the synthesis of a variety of organic compounds. Its multifunctional nature allows for a range of chemical transformations, making it a valuable starting material for creating diverse molecular architectures.

In the field of medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. For instance, it is a known precursor in the synthesis of certain kinase inhibitors, a class of drugs that are pivotal in cancer therapy and the treatment of other diseases. google.comgoogle.com Patents have detailed the use of this compound as a raw material in the multi-step preparation of complex heterocyclic structures, such as quinazolines, which are core components of various pharmaceuticals. google.comgoogle.com

Furthermore, this compound is a naturally occurring or biosynthetic intermediate in certain biological pathways. Research has identified its role in the biosynthesis of other bioactive molecules, highlighting its relevance in understanding natural product synthesis.

Current Landscape of Research Focuses for the Chemical Compound and Its Derivatives

Current research involving this compound is multifaceted, spanning from fundamental synthetic chemistry to detailed enzymatic studies. A significant area of investigation is its role as a substrate for various enzymes, which provides insights into their function and mechanism.

One key area of research is its enzymatic conversion. The glutamine-dependent amidotransferase NspN has been shown to catalyze the amidation of 3-amino-4-hydroxybenzoic acid to form this compound. researchgate.netresearchgate.net This reaction is part of the biosynthetic pathway of 4-hydroxy-3-nitrosobenzamide (B1217699) in Streptomyces murayamaensis. researchgate.netresearchgate.net

Moreover, this compound is a substrate for the copper-containing oxidase NspF. This enzyme catalyzes the conversion of this compound to 4-hydroxy-3-nitrosobenzamide. researchgate.net Detailed kinetic studies of this enzymatic reaction have been performed, revealing a high catalytic efficiency. nih.gov The study of such enzymatic transformations is crucial for understanding biosynthetic pathways and for the potential development of biocatalytic processes.

Research also extends to the chemical modification of this compound to create derivatives with specific properties. For example, the hydroxyl group can be benzylated to form 3-Amino-4-(benzyloxy)benzamide, a compound that has been explored in the context of kinase inhibitor development. smolecule.com These studies often involve structure-activity relationship (SAR) investigations to understand how modifications to the core structure of this compound affect its biological activity. smolecule.com

Aims and Scope of Comprehensive Academic Inquiry

The overarching aims of academic inquiry into this compound are to fully elucidate its chemical properties, explore its potential as a building block in organic synthesis, and understand its role in biological systems. The scope of this research is broad, encompassing several key areas:

Development of Novel Synthetic Methodologies: Researchers aim to devise efficient and scalable synthetic routes to this compound and its derivatives. This includes the optimization of existing methods and the exploration of new catalytic systems.

Elucidation of Enzymatic Mechanisms: A significant focus is on understanding the enzymes that utilize this compound as a substrate. This involves detailed kinetic studies, structural biology to determine the enzyme-substrate interactions, and the use of spectroscopic techniques to probe the reaction mechanisms. researchgate.netnih.gov

Design and Synthesis of Bioactive Molecules: A major goal is to use this compound as a lead compound for the design and synthesis of new molecules with potential therapeutic applications, particularly in the area of kinase inhibition. google.comgoogle.com This involves the systematic modification of its structure and the evaluation of the biological activity of the resulting derivatives.

Exploration of Material Science Applications: While less common, the structural features of this compound and its derivatives could be of interest in the development of new materials with specific optical or electronic properties.

Physicochemical Properties of this compound nih.gov

PropertyValue
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
XLogP30.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass152.058577502
Monoisotopic Mass152.058577502
Topological Polar Surface Area89.3 Ų
Heavy Atom Count11
Complexity161

Kinetic Parameters of NspF with this compound as Substrate nih.gov

ParameterValue
kcat260 s⁻¹
Km0.72 mM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O2 B047605 3-Amino-4-hydroxybenzamide CAS No. 120629-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120629-58-5

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-4-hydroxybenzamide

InChI

InChI=1S/C7H8N2O2/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3,10H,8H2,(H2,9,11)

InChI Key

KHFJTHCIQARPKD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)N)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)O

Synonyms

Benzamide, 3-amino-4-hydroxy- (9CI)

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3 Amino 4 Hydroxybenzamide and Its Derivatives

Chemical Synthetic Pathways for 3-Amino-4-hydroxybenzamide

The formation of this compound is primarily accomplished through chemical synthesis, which involves carefully controlled reaction sequences.

Established methods for synthesizing the core structure of this compound often begin with substituted nitroaromatic compounds. A common and effective route involves the reduction of a nitro group to an amine.

One widely used pathway starts with 4-hydroxy-3-nitrobenzoic acid. chemicalbook.com This precursor is subjected to reduction using reagents like tin(II) chloride in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. chemicalbook.com This reaction efficiently converts the nitro group to an amino group, yielding the corresponding 3-amino-4-hydroxybenzoic acid with high purity. chemicalbook.com

Another prevalent industrial method begins with p-halobenzoic acids, such as 4-chloro-3-nitrobenzoic acid. google.comgoogle.com This multi-step process typically involves:

Nitration: Introduction of a nitro group onto the benzoic acid backbone.

Hydrolysis: Reaction with a base like sodium hydroxide (B78521) to replace the halogen (e.g., chlorine) with a hydroxyl group, forming 3-nitro-4-hydroxybenzoic acid. google.comgoogle.com

Reduction: The final step is the reduction of the nitro group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas or by using reducing metals like aluminum. google.comgoogle.com

Finally, the direct amidation of 3-amino-4-hydroxybenzoic acid can produce this compound. A biosynthetic variation of this step utilizes the enzyme NspN to facilitate this conversion.

Table 1: Summary of Established Synthetic Routes for 3-Amino-4-hydroxybenzoic Acid

Starting Material Key Reagents/Catalyst Key Conditions Product Reported Yield
4-hydroxy-3-nitrobenzoic acid tin(II) chloride, 12N HCl Reflux for 1 hour 3-Amino-4-hydroxybenzoic acid 98% chemicalbook.com
4-chloro-3-nitrobenzoic acid 1. NaOH 2. Pd/C, H₂ 1. 100-105°C 2. 95-100°C, 0.50-1.50MPa 3-Amino-4-hydroxybenzoic acid High google.com

This table summarizes key laboratory and industrial scale synthesis pathways for the direct precursor to this compound.

Recent advancements have focused on improving the efficiency, yield, and environmental impact of synthesis. Innovations include optimizing reaction conditions for chemical pathways and developing novel biosynthetic routes. For instance, a patented method starting from 3-nitro-4-chlorobenzoic acid achieves high yields and quality by carefully controlling temperature, pressure, and catalyst loads during the hydrogenation step. google.com The process is designed to be environmentally friendly. google.com

Significant innovation is also occurring in biosynthesis. The production of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a direct precursor, has been successfully demonstrated in recombinant Corynebacterium glutamicum. nih.govbiocrick.com This biological route is distinct from the common shikimate pathway used for most aromatic compounds. nih.govbiocrick.com Researchers have optimized this fermentation process by controlling the level of dissolved oxygen (DO). Metabolic profiling revealed that oxygen-limited conditions (DO = 0 ppm) significantly enhance the specific productivity of 3,4-AHBA compared to aerobic conditions. nih.gov Further metabolic engineering, such as deleting the lactate (B86563) dehydrogenase gene (ldh), led to a 3.7-fold increase in specific productivity under these oxygen-limited conditions, achieving a final concentration of 5.6 g/L in a fed-batch culture. nih.gov

Table 2: Effect of Dissolved Oxygen on Biosynthetic Productivity of 3,4-AHBA

Condition Specific Productivity of 3,4-AHBA Fold Increase vs. Aerobic
Aerobic (DO ≥ 2.6 ppm) Baseline 1x
Oxygen Limitation (DO = 0 ppm) Eightfold higher than aerobic ~8x nih.gov

This table illustrates the impact of process innovation on the biosynthetic production of a key precursor.

Utilization of this compound as a Precursor in Complex Molecule Synthesis

The true value of this compound lies in its role as a versatile building block. Its amino and hydroxyl functional groups provide reactive sites for constructing a wide array of complex molecules for pharmaceuticals and advanced materials. chemimpex.com

This compound and its immediate precursor, 3-amino-4-hydroxybenzoic acid, serve as crucial scaffolds in medicinal chemistry. They are recognized as key intermediates in the synthesis of various pharmaceuticals, including anti-tuberculosis medications, anti-inflammatory drugs, and analgesics. chemimpex.com

The structure is particularly useful for creating diverse heterocyclic compounds with potential biological activity. Research has shown its use in synthesizing:

Imidazole (B134444) and Schiff Base Derivatives: These compounds were prepared in a multi-step synthesis starting from 3-amino-4-hydroxybenzoic acid and subsequently evaluated for their anticancer effects. hivnursing.net

Benzoxazole Derivatives: Through microwave-assisted cyclization, the compound is converted into benzoxazoles, which are important building blocks for developing new medicinal agents. mdpi.com

Benzenesulfonamide Derivatives: Related structures are used to create novel sulfonamides that act as carbonic anhydrase inhibitors, a class of drugs with various therapeutic applications. mdpi.com

The inherent reactivity of the molecule allows for its incorporation into larger, more complex structures designed to interact with specific biological targets. smolecule.com

Beyond pharmaceuticals, this compound is a valuable monomer for creating high-performance functional materials. Its derivatives are used in applications ranging from industrial plastics to advanced analytical reagents.

A significant application is in the synthesis of bio-based polybenzoxazoles (PBOs). researchgate.net Through polycondensation, 3-amino-4-hydroxybenzoic acid-derived monomers react with aliphatic diamines to form PBOs, which are high-performance polymers. researchgate.net These materials exhibit exceptional thermal stability, with glass transition temperatures (Tg) over 170 °C and decomposition temperatures (T10) exceeding 400 °C, making them superior to many conventional bio-based polymers like polylactic acid (PLA). researchgate.net

Another novel application is in the field of metal-organic frameworks (MOFs). The deprotonated form, 3-amino-4-hydroxybenzoate, acts as an organic linker to create a three-dimensional porous framework with cobalt(II) ions. mdpi.com This resulting MOF displays intriguing physical properties, including single-molecule magnet behavior and strong photoluminescence, making it a bifunctional material. mdpi.com

Other applications include:

Dyes and Pigments: The aromatic structure is a suitable base for the production of various colorants. chemimpex.com

Analytical Chemistry: Sodium-doped 3-amino-4-hydroxybenzoic acid has been rediscovered as a highly effective matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for the analysis of complex glycoproteins. mdpi.com

Table 3: Functional Materials Derived from this compound Precursors

Material Class Precursor/Derivative Key Properties/Application
Polybenzoxazoles (PBOs) 3-amino-4-hydroxybenzoic acid High-performance polymer with T_g_ > 170 °C and T_10_ > 400 °C. researchgate.net
Metal-Organic Frameworks (MOFs) 3-amino-4-hydroxybenzoate Bifunctional material exhibiting single-molecule magnet behavior and photoluminescence. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
3-amino-4-hydroxybenzoic acid
4-hydroxy-3-nitrobenzoic acid
tin(II) chloride
Hydrochloric acid
p-halobenzoic acid
4-chloro-3-nitrobenzoic acid
Sodium hydroxide
Palladium on carbon (Pd/C)
Hydrogen
Aluminum
3-amino-4-(benzyloxy)benzoic acid
Corynebacterium glutamicum
Lactate dehydrogenase
Imidazole
Schiff Base
Benzoxazole
Benzenesulfonamide
Carbonic anhydrase
Polybenzoxazoles (PBOs)
Polylactic acid (PLA)
Cobalt(II)
3-amino-4-hydroxybenzoate
Sodium

Iii. Mechanistic Investigations and Structure Activity Relationship Sar Studies of 3 Amino 4 Hydroxybenzamide and Its Analogs

Unraveling Biological Activities of 3-Amino-4-hydroxybenzamide Derivatives in Research Models

Enzymatic Modulation and Inhibition Studies by Benzamide (B126) Analogs

Benzamide derivatives have been the subject of extensive research for their capacity to modulate and inhibit various enzymes, playing a crucial role in numerous physiological processes. Studies have shown that these compounds can act as potent inhibitors of enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and urease. nih.govacs.org

Research into benzenesulfonamides carrying a benzamide moiety has identified novel inhibitors for human carbonic anhydrase isoenzymes I and II (hCA I, hCA II) and acetylcholinesterase (AChE). nih.gov Enzyme inhibition assays revealed that these novel benzamides exhibit inhibitory potencies in the nanomolar range. For instance, compound 3g (a secondary sulfonamide derivative) was identified as a lead inhibitor for hCA I, while 3c (a primary sulfonamide derivative) was most effective against hCA II. nih.gov The study highlighted that secondary sulfonamides demonstrated promising inhibitory effects on AChE, whereas primary sulfonamides were generally more effective against hCA isoenzymes. nih.gov

In the context of cholinesterases, 2-(benzamido)benzohydrazide derivatives have been evaluated as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Notably, compounds 06 and 13 from this series showed IC₅₀ values comparable to the standard drug, donepezil. nih.gov Furthermore, other studies have reported that 2-hydroxy-N-phenylbenzamides moderately inhibit AChE. nih.gov

The inhibitory potential of benzamide analogs also extends to urease. A study on benzoylselenoureas, compared to their benzoylthiourea (B1224501) analogs, demonstrated potent inhibition of urease from Cryptococcus neoformans. The unsubstituted derivative, BSU1 , was the most active, suggesting that selenium-containing compounds have superior inhibitory potency against fungal urease. acs.org Another study exploring benzamide-acetamide pharmacophores conjugated with various sulfonamides also identified compounds with a mixed mode of urease inhibition. acs.org

Additionally, a series of novel benzamide derivatives were designed and evaluated for their inhibitory activity against glycogen (B147801) phosphorylase (GP), an enzyme involved in glycogen metabolism. Within the tested series, compound 4m emerged as the most potent inhibitor of GPa. researchgate.net Molecular docking simulations suggested that these benzamide derivatives likely bind at the dimer interface of the enzyme. researchgate.net

Enzyme TargetBenzamide Analog/DerivativeInhibition Data (Kᵢ / IC₅₀)Source
Carbonic Anhydrase I (hCA I)Compound 3gKᵢ: 4.07 ± 0.38 nM nih.gov
Carbonic Anhydrase II (hCA II)Compound 3cKᵢ: 10.68 ± 0.98 nM nih.gov
Acetylcholinesterase (AChE)Compound 3fKᵢ: 8.91 ± 1.65 nM nih.gov
Acetylcholinesterase (AChE)Compound 06IC₅₀: 0.09 ± 0.05 µM nih.gov
Butyrylcholinesterase (BChE)Compound 13IC₅₀: 0.10 ± 0.06 µM nih.gov
Glycogen Phosphorylase a (GPa)Compound 4mIC₅₀: 2.68 µM researchgate.net
Urease (C. neoformans)BSU1ureIC₅₀: 0.95 to 13.95 nM acs.org

Antiviral Efficacy and Mechanistic Elucidation in Benzamide Research

The benzamide scaffold has proven to be a valuable template for the development of novel antiviral agents targeting a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Enteroviruses. Mechanistic studies have revealed that these compounds can interfere with various stages of the viral life cycle.

In research on anti-HIV agents, a benzamide derivative named AH0109 was identified as a potent inhibitor of HIV-1 replication, with a 50% effective concentration (EC₅₀) as low as 0.7 μM. nih.gov Mechanistic analysis showed that AH0109 impairs the early stages of HIV-1 infection by specifically inhibiting reverse transcription and the nuclear import of viral cDNA. nih.gov A key advantage of this compound is its ability to effectively inhibit the replication of HIV-1 strains that are resistant to common antiretroviral drugs like zidovudine (B1683550) and nevirapine. nih.gov

Benzamide derivatives have also been identified as a chemically and mechanistically unique class of HBV capsid assembly modulators. nih.gov These compounds were found to significantly reduce the amount of cytoplasmic HBV DNA. nih.gov The HBV core protein is an essential component in multiple steps of the viral replication cycle, including the packaging of viral RNA, reverse transcription, and virion assembly. nih.gov By targeting the core protein, these benzamide derivatives can disrupt one or more of these critical processes. nih.gov

In the field of enterovirus research, N-phenyl benzamides have demonstrated significant antiviral activity. Two compounds, CL212 and CL213 , were found to be effective against Coxsackieviruses B3 (CVB3) and A9 (CVA9). mdpi.comnih.gov The mechanism of action for these compounds appears to be direct binding to the virions, which stabilizes the viral capsid and prevents the uncoating process necessary for infection. mdpi.comnih.gov Docking studies suggest that these molecules bind to the hydrophobic pocket and an area around the 3-fold axis of the CVA9 capsid. mdpi.com Similarly, a separate study identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) as a promising lead compound against Enterovirus 71 (EV 71), with IC₅₀ values in the low micromolar range. researchgate.net

Virus TargetBenzamide DerivativeEfficacy (EC₅₀ / IC₅₀)Mechanism of ActionSource
HIV-1AH0109EC₅₀: 0.7 µMInhibits reverse transcription and viral cDNA nuclear import nih.gov
Hepatitis B Virus (HBV)N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideIC₅₀: Not specifiedIncreases intracellular levels of APOBEC3G (A3G) nih.gov
Coxsackievirus A9 (CVA9)CL213EC₅₀: 1 µMBinds to and stabilizes the viral capsid, preventing uncoating mdpi.comnih.gov
Enterovirus 71 (EV 71)3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)IC₅₀: 5.7 ± 0.8 to 12 ± 1.2 µMNot specified researchgate.net
Influenza A (H1N1)NC-5EC₅₀: 33.6 µMNeuraminidase inhibition mdpi.com

Antimicrobial Properties and Activity Mechanisms of Benzamide Derivatives

Benzamide derivatives are recognized for their broad-spectrum antimicrobial activities, encompassing antibacterial and antifungal effects. nanobioletters.com Research has focused on synthesizing novel benzamide compounds to combat various pathogens, including drug-resistant strains.

One area of investigation involves targeting the bacterial cell division protein FtsZ. Modifications to the linker and the benzodioxane scaffold of certain benzamide derivatives have been explored to enhance their antimicrobial activity. mdpi.com Computational studies have characterized the FtsZ binding site as narrow and hydrophobic, guiding the chemical modifications of these derivatives to improve interaction and efficacy. mdpi.com Certain derivatives showed significant activity against Methicillin-Resistant S. aureus (MRSA), with minimal inhibitory concentrations (MICs) between 0.6 and 2.5 µg/mL. mdpi.com

In a study synthesizing twelve novel benzamide compounds, several derivatives exhibited significant antibacterial activity. nanobioletters.com Compound 5a showed excellent activity against both Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Compounds 6b and 6c also displayed notable activity against these bacterial strains. nanobioletters.com The wide range of biological activities attributed to substituted amides, including antibacterial and antifungal properties, continues to drive the synthesis of new derivatives. nanobioletters.com

The antimicrobial potential of benzimidazoles, a related class of compounds, has also been explored. While some synthesized benzimidazole-hydrazone compounds showed weak antibacterial activity, their antifungal activity against Candida species was notable. nih.gov This highlights the potential for developing benzamide-related structures as specific antifungal agents. Another study on benzimidazole (B57391) derivatives found that compound 2 was highly active against Bacillus cereus. mdpi.com

Microbial TargetBenzamide DerivativeActivity (MIC / MBC)Mechanism of ActionSource
Bacillus subtilisCompound 5aMIC: 6.25 µg/mLNot specified nanobioletters.com
Escherichia coliCompound 5aMIC: 3.12 µg/mLNot specified nanobioletters.com
Bacillus subtilisCompound 6cMIC: 6.25 µg/mLNot specified nanobioletters.com
Escherichia coliCompound 6bMIC: 3.12 µg/mLNot specified nanobioletters.com
Methicillin-Resistant S. aureus (MRSA)Compound I and IIMIC: 0.6 - 2.5 µg/mLInhibition of cell division protein FtsZ mdpi.com
Bacillus cereusCompound 2Highly Active (Inhibition zone > 12 mm)Not specified mdpi.com

Cytotoxic Effects on Cellular Models for Research Investigations with Benzamides

The cytotoxic properties of benzamide derivatives are frequently evaluated in research settings to understand their potential as anticancer agents and to establish their selectivity towards cancer cells over normal cells. These investigations utilize various human tumor cell lines as models.

Studies on novel benzhydrylpiperazine derivatives containing carboxamide and thioamide moieties screened their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.gov The results indicated that, in general, 4-chlorobenzhydrylpiperazine derivatives were more cytotoxic, and thioamide derivatives showed higher growth inhibition than their carboxamide counterparts. nih.gov

In another study, N-(phenylcarbamoyl)benzamide was synthesized and evaluated for its anticancer activity against HeLa cells using an MTT assay. researchgate.net This compound demonstrated higher cytotoxic effects compared to the standard drug hydroxyurea, with a rerank score from docking experiments suggesting better inhibitory activities. researchgate.net

Derivatives of 3-amino-4-hydroxy-benzenesulfonamide have also been tested for their effects on the viability of human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines. nih.govresearchgate.net Compound 9 from this series was found to be the most cytotoxic, particularly against the breast and prostate cancer cell lines. researchgate.net However, it was not selective, as its cytotoxicity against normal fibroblasts was similar. In contrast, compound 21 was less active against the glioblastoma cell line but showed 1.5 to 6 times higher selectivity for cancer cells over fibroblasts. researchgate.net

The compound 3-aminobenzamide (B1265367) (3AB) has been studied for its ability to potentiate the cytotoxicity of alkylating agents in various human cell lines, including DNA repair-proficient and -deficient phenotypes. nih.gov 3AB was found to potentiate cell killing by methylating agents like methylmethanesulfonate (MMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in all tested lines, suggesting it inhibits a common DNA repair pathway. nih.gov

Cell LineBenzamide DerivativeCytotoxicity (IC₅₀ / EC₅₀ / LD₅₀)Source
HeLa (Cervical Cancer)N-(phenylcarbamoyl)benzamideIC₈₀: 0.8 mM researchgate.net
U-87 (Glioblastoma)Compound 9EC₅₀: ~100 µM researchgate.net
MDA-MB-231 (Breast Cancer)Compound 9EC₅₀: < 50 µM researchgate.net
PPC-1 (Prostate Cancer)Compound 9EC₅₀: < 50 µM researchgate.net
HepG2 (Hepatocellular Carcinoma)Compound 8aNot specified ajol.info
Vero Cells3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)TC₅₀ = 620 ± 0.0 µM researchgate.net

Iv. Advanced Computational and Spectroscopic Characterization of 3 Amino 4 Hydroxybenzamide

Computational Chemistry Methodologies for Benzamide (B126) Compounds

Computational chemistry serves as a powerful tool to model and predict the behavior of benzamide derivatives, offering a microscopic perspective that complements experimental data.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods are used to determine molecular geometries, electronic distributions, and orbital energies, which are key to predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For benzamide and its derivatives, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G, are employed to determine optimized molecular geometries, including bond lengths and angles. rjptonline.orgmdpi.com These calculations provide a detailed picture of the molecule's three-dimensional shape.

Furthermore, DFT is crucial for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter for assessing the chemical reactivity and kinetic stability of the molecule. rjptonline.orgmdpi.com For instance, in studies of various benzamide molecules, the HOMO and LUMO distributions are mapped to identify the regions most involved in electronic transitions. rjptonline.org A smaller energy gap generally implies higher chemical reactivity. rjptonline.org

Table 1: Illustrative DFT-Calculated Parameters for a Benzamide Derivative

Parameter Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -0.9 eV Electron-accepting capability
Energy Gap (ΔE) 5.6 eV Chemical reactivity and stability
Dipole Moment 3.5 D Molecular polarity

Note: These are representative values for a generic benzamide derivative and may not correspond to 3-Amino-4-hydroxybenzamide. Data is based on principles discussed in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular bonding and charge transfer (delocalization) within a molecule. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. researchgate.net

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For molecules with rotational freedom, like benzamide derivatives, MD simulations can explore the different possible conformations and their relative stabilities over time. researchgate.net These simulations provide insights into the flexibility of the molecule and how it might behave in a dynamic environment, such as in solution. researchgate.net

By analyzing the trajectory of the atoms over a simulation period, researchers can identify stable conformations and understand the energetic barriers between them. Root Mean Square Deviation (RMSD) analysis is often used to assess the stability of the system, with lower fluctuations indicating a more stable complex. acs.orgacs.org This information is crucial for understanding how the molecule might interact with biological targets. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is extensively used in drug discovery to screen potential drug candidates and to understand the mechanism of action of bioactive molecules. mdpi.com For benzamide ligands, docking studies can identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.comresearchgate.net

The results of a docking simulation are often evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. mdpi.com A lower binding energy generally suggests a more stable complex. These studies can provide valuable hypotheses about the biological targets of benzamide derivatives and guide the design of new compounds with improved activity. nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Benzamide Ligand

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase A -8.5 ASP 145, LYS 72 Hydrogen Bond
Protease B -7.9 VAL 54, ILE 102 Hydrophobic Interaction
Receptor C -9.1 GLN 210, ARG 188 Hydrogen Bond, Electrostatic

Note: This table presents hypothetical data to illustrate the typical output of molecular docking studies for benzamide ligands, based on principles from the cited literature.

Quantum Chemical Calculations for Electronic and Structural Insights

Advanced Spectroscopic and Analytical Techniques for Research Characterization

In a research context, the identity, structure, and purity of this compound are established not by a single method, but by the convergent application of several advanced spectroscopic and chromatographic techniques. Each method provides a unique and complementary piece of the molecular puzzle, culminating in a high-confidence characterization of the compound.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental formula of a compound, a critical first step in its identification.

For this compound (C₇H₈N₂O₂), the theoretical exact mass of the neutral molecule is calculated by summing the masses of its most abundant isotopes. The monoisotopic mass is 152.058577502 Da nih.gov. Experimental measurement of a mass this precise via HRMS, often using techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers, provides unequivocal confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

In typical ESI-HRMS analysis, the compound is observed as a protonated molecule, [M+H]⁺, or as other adducts (e.g., [M+Na]⁺). The high-resolution measurement of these adducts further corroborates the molecular formula. uni.lu Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion (e.g., m/z 153.06586 for [M+H]⁺) induce fragmentation, yielding product ions that reveal the compound's structural connectivity. While specific experimental fragmentation data for this exact compound is not widely published, fragmentation of protonated amino acids and related structures typically involves losses of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) nih.gov. For this compound, characteristic fragmentation would likely involve the loss of ammonia from the benzamide group and subsequent cleavages of the aromatic ring structure.

Table 1: Predicted HRMS Data for this compound Adducts
Adduct IonMolecular FormulaPredicted m/z
[M+H]⁺C₇H₉N₂O₂⁺153.0659
[M+Na]⁺C₇H₈N₂O₂Na⁺175.0478
[M+K]⁺C₇H₈N₂O₂K⁺191.0217
[M-H]⁻C₇H₇N₂O₂⁻151.0513
uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino (-NH₂), hydroxyl (-OH), and amide (-CONH₂) groups. The three aromatic protons are chemically non-equivalent and will appear as a characteristic three-spin system. Based on the electronic effects of the substituents (-OH is activating, -NH₂ is activating, -CONH₂ is deactivating), their chemical shifts can be predicted. The proton ortho to the hydroxyl group (H-5) would likely be the most shielded, while the proton ortho to the amide group (H-2) would be the most deshielded. The coupling patterns (doublets, doublet of doublets) and coupling constants (J-values) would confirm their relative positions on the benzene (B151609) ring. The signals for the -OH, -NH₂, and -CONH₂ protons are typically broad and their chemical shifts are dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Seven distinct signals are expected for this compound: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-4) would appear at a lower field (higher ppm) compared to a standard benzene ring, while the carbonyl carbon would be the most deshielded signal in the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound*
AtomPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
C1-~125-130
C2~7.3-7.5 (d)~115-120
C3-~135-140
C4-~145-150
C5~6.8-7.0 (d)~118-122
C6~7.1-7.3 (dd)~120-125
C=O-~168-172
-OHVariable (broad s)-
-NH₂ (amino)Variable (broad s)-
-CONH₂Variable (two broad s)-
rsc.orgchemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound. IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or absent in the other nih.gov.

The IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the phenolic group and the N-H stretching vibrations of the primary amine and primary amide would appear as broad and sharp bands, respectively, in the region of 3500-3200 cm⁻¹. The C=O stretch of the amide group (Amide I band) is a very strong and characteristic absorption, expected around 1650-1680 cm⁻¹. The N-H bending of the amide (Amide II band) and amine groups would appear in the 1650-1550 cm⁻¹ region. The C-O stretch of the phenol (B47542) and C-N stretches, along with aromatic C=C stretching vibrations, would be present in the fingerprint region (below 1500 cm⁻¹).

The Raman spectrum would also show these characteristic vibrations, with aromatic ring stretching modes often being particularly strong. A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into molecular structure and intermolecular interactions, such as hydrogen bonding ias.ac.in.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by many orders of magnitude nih.gov. For this compound, SERS could be used to study its orientation and interaction with a metal surface. Given the presence of the amino and hydroxyl groups, which can interact with metal surfaces, the enhancement of specific vibrational modes in the SERS spectrum can reveal which part of the molecule is closest to the surface, providing valuable information on its surface chemistry rsc.orgscispace.com.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H stretchPhenolic -OH3200-3400 (broad)Strong
N-H stretchAmide (-CONH₂)3350 & 3180 (two bands)Medium
N-H stretchAmino (-NH₂)3300-3500 (two bands)Medium
C=O stretch (Amide I)Amide (-CONH₂)1650-1680Very Strong
N-H bend (Amide II)Amide (-CONH₂)1580-1620Medium-Strong
N-H bendAmino (-NH₂)1590-1650Medium-Strong
C=C stretchAromatic Ring1450-1600Medium-Strong
C-O stretchPhenolic C-OH1200-1260Strong
ias.ac.inresearchgate.net

Chromatographic techniques are essential for both assessing the purity of synthesized this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis due to its high resolution, sensitivity, and reproducibility.

For a polar aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or trifluoroacetic acid) to ensure the amino group is protonated and sharp peaks are obtained. Detection is commonly performed using a UV-Vis detector, as the benzene ring and carbonyl group provide strong chromophores. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC uses the same principles as analytical HPLC but on a larger scale, with larger columns and higher flow rates, to isolate and purify quantities of the compound for further research nih.gov. For isolating this compound, a gradient elution method would likely be developed on an analytical scale and then scaled up for preparative separation.

Table 4: Representative RP-HPLC Method for Purity Analysis of this compound
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at ~254 nm or Diode Array Detector (DAD)
Injection Volume5-10 µL
Column Temperature25-30 °C
sielc.com

V. Interdisciplinary Research Applications and Future Directions for 3 Amino 4 Hydroxybenzamide

Role in Medicinal Chemistry and Pharmaceutical Research Beyond Direct Therapeutics

The utility of 3-Amino-4-hydroxybenzamide in pharmaceutical research extends beyond its potential as a primary therapeutic agent. Its true value often lies in its role as a fundamental molecular framework, providing a versatile starting point for the synthesis of more complex molecules and the refinement of potential drug candidates.

The molecular architecture of this compound, featuring amino, hydroxyl, and amide functional groups, makes it a valuable building block for creating a wide array of pharmaceutical intermediates. These reactive sites allow for systematic chemical modifications, which is a cornerstone of lead compound optimization. In drug discovery, a "lead compound" is a molecule that shows promising activity against a biological target but may have suboptimal properties such as potency, selectivity, or metabolic stability.

Researchers utilize scaffolds like this compound to generate libraries of derivatives. By modifying the amino or hydroxyl groups, or by altering the substituents on the aromatic ring, chemists can conduct detailed structure-activity relationship (SAR) studies. nih.gov SAR analysis helps identify which parts of the molecule are essential for its biological activity and which can be altered to improve its drug-like properties. nih.govcreative-peptides.com This iterative process of synthesis and biological testing is crucial for transforming a promising lead into a viable drug candidate. scienceopen.comnih.gov The benzamide (B126) group itself is a common feature in many biologically active molecules and serves as a useful intermediate for synthesizing various pharmacologically active compounds. mdpi.comresearchgate.net

Table 1: Role of Functional Groups in Lead Optimization

Functional Group Position on Benzamide Ring Potential Modifications for SAR Studies Desired Outcome of Modification
Amine (-NH₂) 3 Acylation, Alkylation, Sulfonylation Alter binding affinity, improve selectivity, modify solubility
Hydroxyl (-OH) 4 Etherification, Esterification Enhance metabolic stability, improve pharmacokinetic profile
Amide (-CONH₂) 1 N-substitution, Replacement with bioisosteres Increase potency, alter receptor interactions, improve bioavailability

Integration into Materials Science Research

The same chemical versatility that makes this compound attractive to medicinal chemists also allows for its integration into the development of novel materials. Its rigid aromatic core and reactive functional groups are ideal for constructing robust, high-performance polymers and coordinating with metal ions to form complex frameworks.

The core structure of this compound is closely related to monomers used in the synthesis of high-performance polymers like polybenzoxazoles (PBOs). The related precursor, 3-amino-4-hydroxybenzoic acid, is used to create PBOs, which are known for their exceptional thermal stability and mechanical strength. researchgate.netgoogle.com The synthesis involves a polycondensation reaction where the amino and hydroxyl groups on adjacent monomers react to form the stable oxazole (B20620) ring structure.

These resulting PBO materials exhibit ultrahigh thermal resistance and high glass transition temperatures, making them superior to many conventional bio-based polymers. researchgate.net The resulting fibers have shown high values for Young's modulus and mechanical strength, positioning them as advanced materials for applications requiring durability under extreme conditions. researchgate.net While the benzoic acid derivative is more commonly cited, the benzamide structure offers potential for creating polymers with different properties, such as altered solubility or hydrogen-bonding capabilities, due to the presence of the amide group.

The functional groups on the this compound scaffold provide potential coordination sites for metal ions, making it and related ligands subjects of interest in coordination chemistry and the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked together by organic molecules (ligands).

Research on the related compound 4-amino-N-hydroxybenzamide has shown that it can coordinate with metal ions like Ruthenium(III) and Palladium(II) primarily through its hydroxamic acid group in a bidentate (two-point) fashion, forming stable five-membered rings with the metal center. nuph.edu.ua The amino group on such ligands can also play a role in modulating the electronic properties of the resulting metal complex.

In the broader context of MOF research, amino-functionalized ligands are frequently used to construct frameworks with specific properties. nih.gov The amino groups can serve as basic sites for catalysis or as points for post-synthetic modification, where additional functional groups are attached to the ligand after the MOF has been formed. escholarship.org MOFs constructed from d¹⁰-metal ions and amino-functionalized ligands have been shown to exhibit notable fluorescence properties, suggesting their potential use as chemical sensors. nih.gov The ability of ligands to bind to the surface of MOFs is a critical aspect of their function and modification. nih.gov

Emerging Research Paradigms and Unexplored Potentials

The future of research involving this compound and its derivatives is tied to advancements in synthetic chemistry, which enable more precise and efficient creation of complex molecules.

The benzamide functional group is a cornerstone of many important molecules, and the development of efficient methods for its synthesis is an active area of research. mdpi.com Amide bond formation is one of the most widely studied reactions in organic chemistry. nih.gov

Conventional methods often involve reacting an activated carboxylic acid with an amine. nih.gov Modern advancements focus on improving efficiency, yield, and environmental friendliness. One approach involves treating substituted benzoic acids with activating agents like N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an intermediate that readily reacts with an amine to produce the target benzamide in high yield. nih.gov Another common method is the reaction of an acyl chloride with an amine, often in the presence of a base to neutralize the HCl byproduct. mdpi.com Researchers are continually exploring new catalysts and reaction conditions to streamline these processes, enabling the rapid synthesis of diverse benzamide libraries for screening in drug discovery and materials science. researchgate.netacs.org

Table 2: Selected Synthesis Methods for Benzamide Scaffolds

Starting Materials Key Reagents/Conditions Description Reference
Substituted Benzoic Acid + Amine N-hydroxysuccinimidyl trifluoroacetate (NHS-TFA) The benzoic acid is first "activated" by NHS-TFA, forming an intermediate that then reacts cleanly with the amine to form the amide bond. nih.gov
Phenylenediamine + Acyl Chloride Dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), Ice Bath The acyl chloride solution is added dropwise to the amine in a cooled solvent with a non-nucleophilic base to facilitate the reaction. mdpi.com
Malononitrile + Benzoyl isothiocyanate Potassium hydroxide (B78521), Ethanol, Alkyl Halide A multi-step reaction to create a vinyl-substituted N-benzamide intermediate, demonstrating a more complex scaffold synthesis. acs.org

Predictive Modeling for Novel Analog Discovery and Design

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, has become an indispensable tool in modern drug discovery. These computational techniques allow researchers to correlate the structural or physicochemical properties of compounds with their biological activities, thereby predicting the potency of novel molecules before their synthesis. While specific QSAR models exclusively for this compound are not extensively documented, the broader class of benzamide derivatives has been successfully subjected to such analyses, offering a clear blueprint for future research on this specific compound.

QSAR models for various benzamide derivatives have demonstrated that properties such as hydrophobicity, electronic effects, and steric factors are critical determinants of their biological function. For instance, 3D-QSAR and pharmacophore modeling of aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors revealed that hydrophobic characteristics are crucial for potent inhibitory activity. researchgate.net Similarly, a computational study on benzamide derivatives as glucokinase activators used 3D-QSAR and pharmacophore generation to identify essential structural features, leading to a statistically significant model with high predictive power. nih.gov These studies typically involve developing a model from a "training set" of compounds with known activities and then validating it using a "test set."

These established methodologies can be directly applied to a library of this compound analogs. By systematically modifying the core structure—for example, by introducing different substituents on the aromatic ring or altering the amide group—and calculating various molecular descriptors, a robust QSAR model could be developed. Such a model would guide the rational design of new derivatives with enhanced activity for a specific target.

Molecular docking simulations complement QSAR by providing insights into the specific interactions between a ligand and its target protein at the atomic level. For example, docking studies of benzamide derivatives with the glucokinase enzyme identified key hydrogen bonds and π-π stacking interactions with amino acid residues like ARG63 and TYR214 that are essential for binding and activation. nih.gov For this compound, docking its derivatives into the active sites of various enzymes could predict their binding affinity and orientation, helping to prioritize the most promising candidates for synthesis and biological testing.

Table 1: Representative QSAR and Docking Studies on Benzamide Scaffolds This table summarizes findings from studies on related benzamide derivatives, illustrating the methodologies applicable to this compound.

Derivative ClassBiological TargetModeling TechniqueKey Findings & Statistical SignificanceReference
Aminophenyl BenzamidesHistone Deacetylase (HDAC)3D-QSAR, Pharmacophore ModelingA five-point pharmacophore model (AADDR) was developed. The 3D-QSAR model showed excellent correlation (r²=0.99) and predictive power (q²=0.85), highlighting the importance of hydrophobic substituents for activity. researchgate.net
Benzamide DerivativesGlucokinase (GK)3D-QSAR, Pharmacophore Modeling, Molecular DockingGenerated a highly significant atom-based QSAR model (R² > 0.99, Q² > 0.52). Docking identified key interactions with ARG63, THR65, and TYR214 in the GK active site. nih.gov
Quinazolinone BenzamidesH+/K+-ATPase (Antiulcer)QSAR (Multi-linear Regression)Developed a QSAR model linking molecular structure to H+/K+-ATPase inhibition, identifying key descriptors for designing more potent antiulcer agents. igi-global.com
Benzylidene Hydrazine BenzamidesAnticancer (Lung Cancer Cell Line A459)QSARThe best QSAR equation yielded a high correlation coefficient (r=0.921) and predictive value (Q²=0.61), providing a tool for designing new anticancer compounds. unair.ac.id

Expanding the Spectrum of Biological Targets and Research Applications for this compound Derivatives

The chemical tractability of the this compound scaffold allows for its use as a starting point to develop inhibitors and modulators for a wide range of biological targets beyond its role in natural product biosynthesis. Research on structurally similar compounds has demonstrated the potential for derivatives to engage with enzymes and receptors involved in cancer, metabolic diseases, and infectious diseases.

A prominent example is the development of derivatives of the closely related compound, 3-amino-4-hydroxy-benzenesulfonamide, as potent inhibitors of human carbonic anhydrases (CAs). nih.govmdpi.comnih.gov Several CA isoforms, particularly CA IX, are overexpressed in various tumors and are linked to cancer progression, making them important anticancer targets. mdpi.com By synthesizing a series of Schiff bases, aminoketones, and imidazole (B134444) derivatives starting from the 3-amino-4-hydroxy-benzenesulfonamide core, researchers identified compounds with high affinity for multiple CA isoenzymes. nih.govresearchgate.net Some of these derivatives exhibited significant activity against human glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma cell lines, demonstrating the therapeutic potential of this chemical class. nih.gov

Furthermore, the broader benzamide chemical family has been successfully leveraged to target other critical enzymes. As mentioned, derivatives have been designed as inhibitors of Histone Deacetylases (HDACs), which are a major class of epigenetic-modifying enzymes and validated targets for cancer therapy. researchgate.netnih.gov The N-hydroxybenzamide moiety, in particular, is a well-known zinc-chelating group that can effectively interact with the zinc ion in the active site of HDACs. nih.gov

The exploration of new biological targets for this compound derivatives could also include:

Kinase Inhibition: The benzamide scaffold is present in numerous kinase inhibitors used in oncology. Modifications could be designed to target specific kinases implicated in cell proliferation and survival pathways.

Antimicrobial Agents: The structural features of benzamides can be adapted to design inhibitors of essential bacterial or fungal enzymes.

Glucokinase Activation: As demonstrated with other benzamide series, derivatives of this compound could be investigated as potential glucokinase activators for the treatment of type 2 diabetes. nih.gov

Antiviral Agents: A study on 4-[(quinolin-4-yl)amino]benzamide derivatives identified compounds with significant activity against the influenza A virus, suggesting that the benzamide core can be incorporated into scaffolds targeting viral proteins like RNA polymerase. semanticscholar.org

Table 2: Biological Targets and Activities of Structurally Related Benzamide Derivatives

Derivative SeriesBiological TargetTherapeutic AreaExample ActivityReference
3-Amino-4-hydroxy-benzenesulfonamide DerivativesCarbonic Anhydrases (CAs)AnticancerIdentified inhibitors of multiple CA isoenzymes (CA I, II, VII, IX, XIV) with activity against glioblastoma and breast cancer cells. Kd values for the most potent compound were in the 0.14–3.1 μM range. nih.govresearchgate.net
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) DerivativesHistone Deacetylases (HDACs)AnticancerCompounds showed potent HDAC inhibition (IC50 as low as 0.3 μM) and antiproliferative activity against human colon and lung cancer cell lines. nih.gov
Benzamide DerivativesGlucokinase (GK)AntidiabeticComputational studies designed potent GK activators, suggesting a pathway for developing novel treatments for type 2 diabetes. nih.gov
4-[(Quinolin-4-yl)amino]benzamide DerivativesInfluenza A Virus RNA PolymeraseAntiviralA lead compound demonstrated significant anti-influenza activity with an EC50 of 11.38 µM and an IC50 of 0.23 µM in different assays. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-hydroxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise Synthesis: Based on structurally analogous benzamides (e.g., ), synthesis typically involves:
    • Protection/deprotection of functional groups (e.g., amino and hydroxyl groups).
    • Amidation via coupling reagents (e.g., EDC/HOBt) to form the benzamide core.
    • Purification via column chromatography or recrystallization.
  • Optimization Parameters:
    • Monitor reaction progress using TLC or HPLC .
    • Adjust solvent polarity (e.g., DMF for solubility) and temperature (50–80°C) to maximize yield.
    • Validate purity (>95%) using NMR and mass spectrometry (MS) .

Q. Which analytical techniques are most suitable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns on the benzamide ring .
    • IR Spectroscopy: Identify key functional groups (e.g., -NH₂ at ~3400 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .
    • Melting Point Analysis: Compare observed mp (e.g., 208°C for related hydroxybenzoic acid derivatives) with literature values .

Q. How can solubility and stability challenges be addressed during experimental design?

Methodological Answer:

  • Solubility Screening: Test polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 6–8) .
  • Stability Protocols:
    • Store at RT in airtight, light-protected containers with desiccants to prevent hydrolysis .
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition mechanisms of this compound?

Methodological Answer:

  • Kinetic Assays:
    • Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .
    • Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Structural Studies:
    • Co-crystallize the compound with enzymes for X-ray crystallography to map binding sites .
    • Validate interactions via molecular docking simulations (e.g., AutoDock Vina) using PubChem-derived 3D structures .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Methodological Answer:

  • QSAR Modeling:
    • Curate datasets of analogous benzamides with known bioactivities (e.g., IC₅₀, logP) to train predictive models .
    • Use descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
  • ADMET Prediction:
    • Employ tools like SwissADME to estimate permeability (e.g., blood-brain barrier) and cytochrome P450 interactions .

Q. How should contradictory bioactivity data across assays be resolved?

Methodological Answer:

  • Cross-Validation:
    • Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
    • Control for assay-specific variables (e.g., pH, redox conditions) .
  • Mechanistic Profiling:
    • Use transcriptomics or proteomics to identify off-target effects .
    • Compare results with structurally similar compounds (e.g., 3-Amino-4-chlorobenzamide) to isolate substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.